

N-(4-Methylphenyl)benzamide: A Versatile Scaffold for Drug Discovery

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Compound of Interest

Compound Name: *N*-(4-Methylphenyl)benzamide

Cat. No.: B188535

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Application Notes and Protocols for Researchers

The **N-(4-methylphenyl)benzamide** core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational template for the design and synthesis of a diverse array of therapeutic agents. Its synthetic tractability and the ability to readily modify its structure have led to the discovery of potent molecules with a wide spectrum of biological activities. This document provides an overview of the applications of the **N-(4-methylphenyl)benzamide** scaffold, along with detailed protocols for relevant experimental assays, to guide researchers in the fields of drug discovery and development.

Biological Activities and Therapeutic Potential

Derivatives of the **N-(4-methylphenyl)benzamide** scaffold have demonstrated significant potential in several key therapeutic areas:

- **Anticancer Activity:** Numerous studies have highlighted the antiproliferative effects of **N-(4-methylphenyl)benzamide** analogs against various cancer cell lines. These compounds often exert their effects through the inhibition of critical cellular targets such as protein kinases.^[1] Modifications of the core structure, such as the introduction of purine moieties, have yielded compounds with potent inhibitory activity against cancer cells, including leukemic and renal carcinoma cell lines.^[1]
- **Antimicrobial Activity:** The benzamide scaffold is a well-established pharmacophore in the development of antimicrobial agents.^[2] Derivatives incorporating the **N-(4-**

methylphenyl)benzamide moiety have shown promising activity against both Gram-positive and Gram-negative bacteria.[3][4] The lipophilic nature of the methyl group can enhance the penetration of these compounds through microbial cell membranes.[2]

- **Anti-inflammatory Properties:** Benzamides, as a class of compounds, have been investigated for their anti-inflammatory potential.[5][6] Their mechanism of action can involve the inhibition of key inflammatory mediators like tumor necrosis factor-alpha (TNFα) and the transcription factor NF-κB.[5][6]
- **Enzyme Inhibition:** The **N-(4-methylphenyl)benzamide** scaffold has been successfully employed to design inhibitors of specific enzymes implicated in disease. For instance, derivatives have been developed as potent inhibitors of DNA methyltransferases (DNMTs) and p38α mitogen-activated protein kinase, highlighting their potential in epigenetic therapy and the treatment of inflammatory diseases and cancer.[7][8]

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative biological data for selected **N-(4-methylphenyl)benzamide** derivatives and related analogs from various studies.

Table 1: Anticancer Activity of 4-Methylbenzamide Derivatives[1]

Compound ID	Target Cell Line	IC50 (μM)
7	K562 (Leukemia)	2.27
HL-60 (Leukemia)	1.42	2.53
OKP-GS (Renal)	4.56	
10	K562 (Leukemia)	
HL-60 (Leukemia)	1.52	24.77
OKP-GS (Renal)	24.77	
13	OKP-GS (Renal)	
14	OKP-GS (Renal)	Significant Inhibition

Table 2: Antimicrobial Activity of N-Benzamide Derivatives[4]

Compound ID	Bacterial Strain	Zone of Inhibition (mm)	MIC (µg/mL)
5a	B. subtilis	25	6.25
E. coli	31	3.12	
6b	E. coli	24	3.12
6c	B. subtilis	24	6.25

Experimental Protocols

General Synthesis of N-(4-Methylphenyl)benzamide Derivatives

A common method for the synthesis of **N-(4-methylphenyl)benzamide** derivatives involves the acylation of 4-methylaniline with a substituted benzoyl chloride.[3]

Materials:

- Substituted benzoyl chloride (1 eq)
- 4-Methylaniline (p-toluidine) (1 eq)
- Pyridine or triethylamine (as a base)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Ice bath
- Separatory funnel

- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

- Dissolve 4-methylaniline in the anhydrous solvent in a round-bottom flask.
- Cool the solution in an ice bath.
- Add the base (e.g., pyridine) to the solution.
- Slowly add the substituted benzoyl chloride to the stirred solution.
- Allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
- Quench the reaction with water.
- Extract the product into an organic solvent (e.g., dichloromethane).
- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution using a rotary evaporator.
- Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- Cancer cell lines

- Complete cell culture medium
- 96-well plates
- Test compounds (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubate for 48-72 hours.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]

In Vitro Antimicrobial Activity: Broth Microdilution Method[10]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

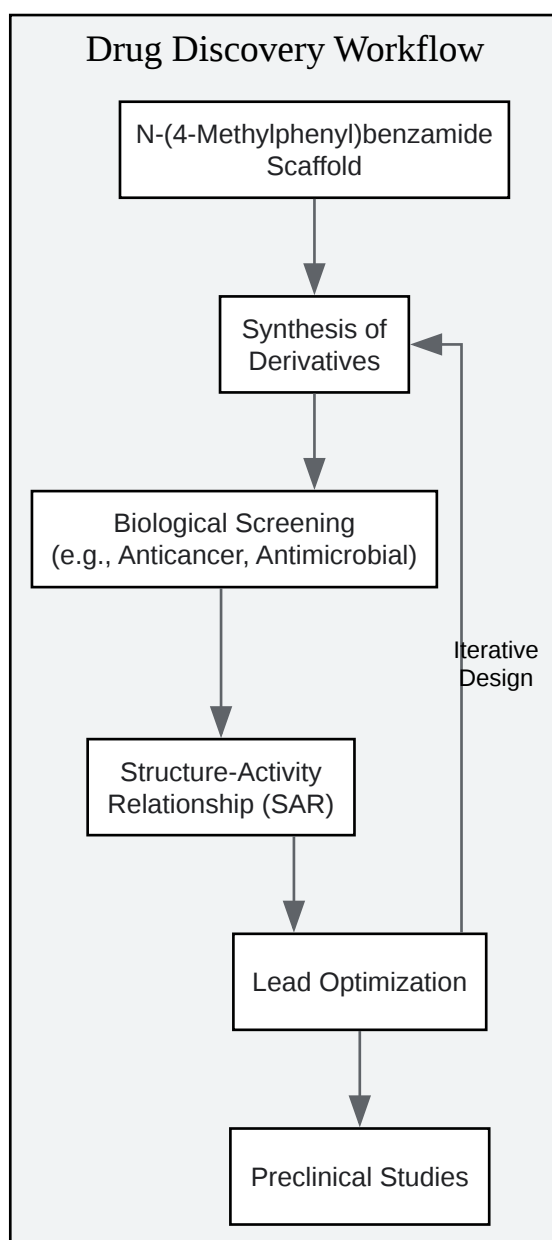
- Bacterial strains
- Mueller-Hinton Broth (MHB) or other suitable broth
- 96-well microtiter plates
- Test compounds (dissolved in a suitable solvent)
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- Microplate reader or visual inspection

Procedure:

- Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.
- Add the standardized bacterial inoculum to each well.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

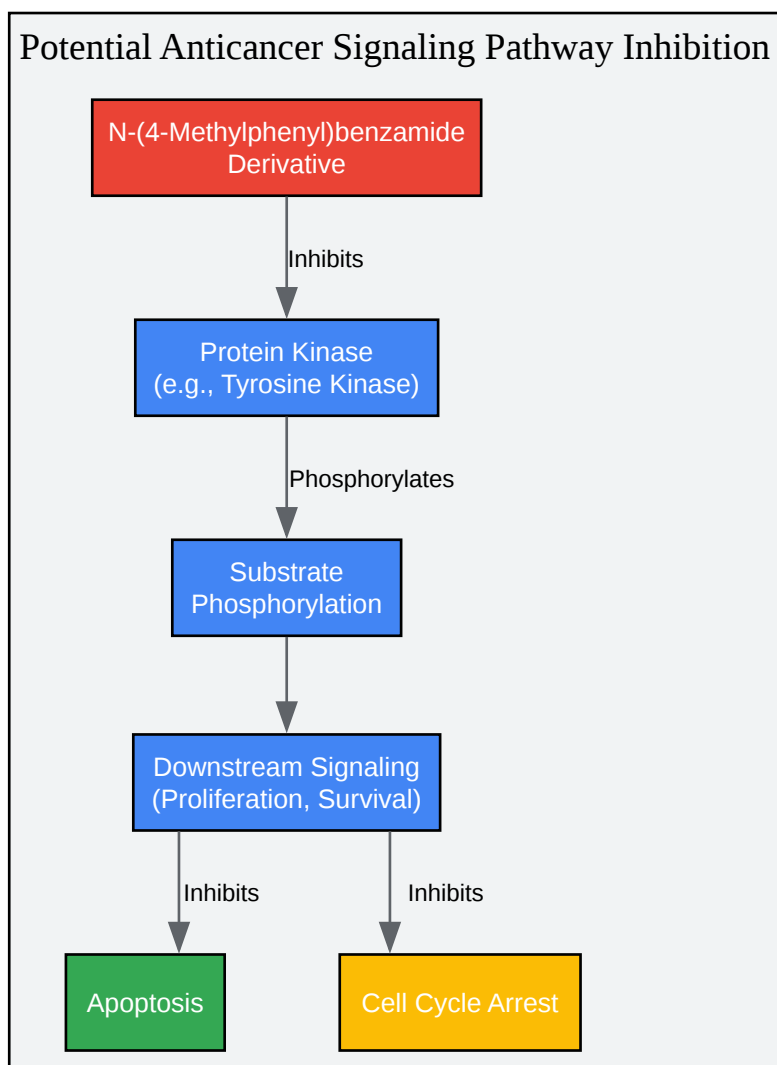
Visualizations

The following diagrams illustrate key concepts related to the **N-(4-methylphenyl)benzamide** scaffold in drug discovery.



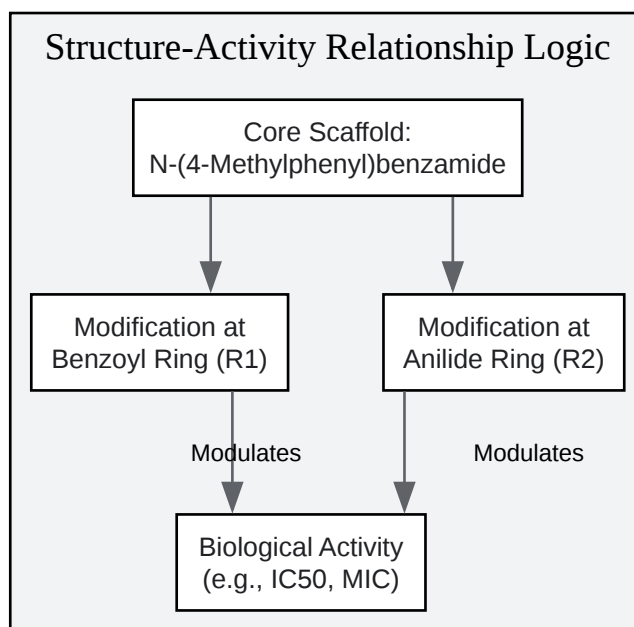
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Drug Discovery Workflow using the Scaffold.



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Inhibition of a Kinase Signaling Pathway.



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Structure-Activity Relationship Logic.

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